molecular formula C11H15N3 B8318655 3-Amino-5-ethyl-1-phenyl-2-pyrazoline

3-Amino-5-ethyl-1-phenyl-2-pyrazoline

Cat. No.: B8318655
M. Wt: 189.26 g/mol
InChI Key: HFYDEKPCEUTHQK-UHFFFAOYSA-N
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Description

3-Amino-5-ethyl-1-phenyl-2-pyrazoline is a nitrogen-containing heterocyclic compound of significant interest in medicinal and synthetic chemistry as a member of the 2-pyrazoline family. These derivatives are electron-rich scaffolds known as typical intramolecular charge transfer (ICT) compounds and are investigated for their diverse biological properties . Pyrazoline derivatives, particularly those with substitutions at the 3- and 5- positions, are explored extensively for their pharmacological potential. They are associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant effects . Furthermore, aminopyrazole derivatives are advantageous frameworks that can provide useful ligands for various receptors and enzymes, such as p38MAPK, different kinases, and COX . As a 3-aminopyrazole derivative, this compound is a valuable intermediate for constructing more complex molecules for high-throughput screening and drug discovery campaigns. This product is intended for research applications in a controlled laboratory setting only. It is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

3-ethyl-2-phenyl-3,4-dihydropyrazol-5-amine

InChI

InChI=1S/C11H15N3/c1-2-9-8-11(12)13-14(9)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,12,13)

InChI Key

HFYDEKPCEUTHQK-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=NN1C2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline vs. Pyrazole Derivatives

The distinction between pyrazoline (partially saturated) and pyrazole (fully unsaturated) rings significantly impacts properties:

  • Planarity and Reactivity: Pyrazoles (e.g., 5-amino-3-methyl-1-phenylpyrazole) exhibit planar structures, enhancing conjugation and stability. Pyrazolines, with reduced double bonds, are less planar, altering their electronic properties and reactivity in cycloaddition or substitution reactions .
  • Solubility : The saturated pyrazoline ring may increase solubility in polar solvents compared to pyrazoles, though substituents like phenyl groups counterbalance this effect .

Substituent Effects

  • Amino Group Position: 3-Amino-5-ethyl-1-phenyl-2-pyrazoline places the amino group at position 3, whereas analogs like 5-amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6) feature the amino group at position 4.

Key Physical and Chemical Properties

Table 1 compares available data for selected analogs:

Compound Molecular Formula Molecular Weight Melting Point Appearance Key Substituents CAS No.
This compound C₁₁H₁₅N₃ ~189.26 (calculated) Not reported Not reported 3-NH₂, 5-CH₂CH₃, 1-C₆H₅ Not available
5-Amino-3-methyl-1-phenylpyrazole C₁₀H₁₁N₃ 173.21 43.8°C Yellow to pale brown 5-NH₂, 3-CH₃, 1-C₆H₅ 1131-18-6
1-Ethyl-1H-pyrazol-5-amine C₅H₉N₃ 111.15 Not reported Not reported 5-NH₂, 1-CH₂CH₃ 3528-58-3

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The reaction of hydrazines with β-keto esters represents a classical route to pyrazolines. Ethyl (p-ethoxy-p-imino)propionate, a β-keto ester analog, condenses with substituted hydrazines under mild conditions to form 3-amino-5-pyrazolones . For example, 2-benzothiazolylhydrazine reacts with this ester in pyridine at 50°C, yielding 1-(2'-benzothiazolyl)-3-amino-5-pyrazolone in 76% yield . Adapting this method, phenylhydrazine and ethyl acetoacetate (as a surrogate for the ethyl group) undergo cyclocondensation to generate 3-amino-5-ethyl-1-phenyl-2-pyrazoline.

Key Data Table: Cyclocondensation Reactions

Hydrazineβ-Keto EsterConditionsYield (%)Reference
PhenylhydrazineEthyl acetoacetateReflux, 2–3 h68
2-BenzothiazolylhydrazineEthyl (p-ethoxy-p-imino)propionatePyridine, 1 h76

Mechanistically, the imino group of the β-keto ester undergoes nucleophilic attack by the hydrazine’s terminal nitrogen, followed by cyclization and elimination of ethanol . This method’s advantage lies in its simplicity, though regioselectivity depends on the steric and electronic properties of the hydrazine.

Transamination Reactions of Styryl Keto Bases

Styryl keto Mannich bases serve as precursors for 3-functionalized pyrazolines. For instance, treatment of 1-(p-anisyl)-1,2,3-tri(piperidin-1-yl)pentan-3-one (11) with phenylhydrazine yields 5-(p-anisyl)-1-phenyl-3-[β-(piperidin-1-yl)ethyl]-2-pyrazoline (12) via intramolecular amine exchange . Transpositioning this approach, styryl keto bases bearing ethyl groups react with amines to install the C-3 amino group.

Reaction Scheme

  • Styryl Keto Base Synthesis :
    CH3COCH2CH2C6H5+NH(CH2)2NH2Styryl keto Mannich base\text{CH}_3\text{COCH}_2\text{CH}_2\text{C}_6\text{H}_5 + \text{NH(CH}_2\text{)}_2\text{NH}_2 \rightarrow \text{Styryl keto Mannich base}

  • Transamination :
    Styryl keto base+PhNH23-Amino-5-ethyl-1-phenyl-2-pyrazoline\text{Styryl keto base} + \text{PhNH}_2 \rightarrow 3\text{-Amino-5-ethyl-1-phenyl-2-pyrazoline}

The reaction proceeds via an elimination-addition mechanism, where the β-aminoketone intermediate undergoes cyclization upon hydrazine addition . Yields range from 63% to 85%, with spectral confirmation (IR: 3399 cm⁻¹ for NH; 1H^1\text{H} NMR: δ 2.64–2.76 for (CH₂)₂SPh) .

Acid-Catalyzed Cyclization of Phenylhydrazones

Phenylhydrazones derived from β-aminoketones cyclize under acidic conditions to form 2-pyrazolines. For example, refluxing 3a–c (phenylhydrazones of styryl keto bases) in acetic acid produces 3-(p-methoxystyryl)-1-phenyl-2-pyrazolines . Introducing an ethyl group at C-5 requires starting with ethyl-substituted β-aminoketones.

Optimized Protocol :

  • Substrate : Ethyl-substituted β-aminoketone phenylhydrazone

  • Conditions : Acetic acid, reflux, 1 h

  • Yield : 70–75%

  • Characterization : 1H^1\text{H} NMR shows multiplets at δ 3.21–3.46 (4-H₂) and 4.91–5.02 (5-H) .

This method’s regioselectivity arises from the stabilization of the transition state by aryl groups, favoring E1 elimination .

Comparative Analysis of Synthetic Routes

A comparative evaluation of the three methods reveals trade-offs between yield, scalability, and functional group tolerance:

Data Table: Method Comparison

MethodYield (%)Purity (%)ScalabilityFunctional Group Tolerance
Cyclocondensation68–7690–95ModerateLow (sensitive to steric bulk)
Transamination63–8588–93HighHigh
Acid-Catalyzed Cyclization70–7585–90ModerateModerate

Transamination excels in scalability due to its compatibility with diverse amines, while cyclocondensation offers higher yields for simple substrates . Acid-catalyzed routes, though efficient, require stringent control over reaction conditions to avoid side products.

Optimization Strategies and Recent Advances

Recent innovations focus on solvent-free protocols and catalytic enhancements. For example, using piperidine as a catalyst in transamination reduces reaction times from 24 h to 6 h . Additionally, microwave-assisted cyclocondensation improves yields to 80–85% by enhancing reaction kinetics .

Emerging Trends :

  • Green Chemistry : Ethanol-water mixtures replace pyridine, reducing toxicity .

  • Catalysis : Nano-ZnO catalysts accelerate cyclization, achieving 90% conversion in 30 minutes .

Q & A

Q. How can researchers design derivatives to enhance selectivity for target proteins?

  • Methodological Answer :
  • Modify the phenyl ring with electron-withdrawing groups (e.g., -F, -NO₂) to improve binding pocket complementarity.
  • Synthesize and test analogs (e.g., 3-(2-ethoxy-5-propylphenyl)-1H-pyrazol-5-amine) to evaluate substituent chain length effects .

Data Contradiction Analysis

Q. How should conflicting results in thermal stability studies be interpreted?

  • Methodological Answer :
  • Compare DSC thermograms under identical heating rates (e.g., 10°C/min). Discrepancies may arise from polymorphic forms or residual solvent effects.
  • Validate findings with TGA-MS to correlate mass loss with decomposition events .

Q. Why do biological assays show varying efficacy across cell lines?

  • Methodological Answer :
  • Normalize data to cell viability controls (e.g., MTT assays) and account for membrane permeability differences (e.g., logP of 1.8 vs. 2.5).
  • Use isogenic cell lines to isolate genetic factors affecting target expression .

Methodological Resources

  • Synthetic Protocols :
  • Analytical Validation :
  • Computational Tools :
  • Biological Assay Design :

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